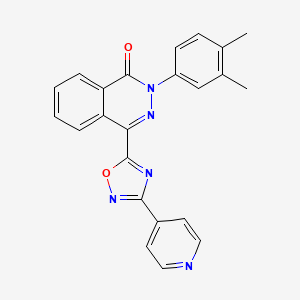
2-(3,4-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H17N5O2 and its molecular weight is 395.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3,4-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 284.34 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| LogP | 3.8 |
| Solubility | Soluble in DMSO |
Phthalazinones have been reported to exhibit a range of pharmacological activities due to their ability to interact with various biological targets. The mechanisms include:
- Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties. For instance, compounds within this class have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli through inhibition of cell wall synthesis and disruption of membrane integrity .
- Anticancer Properties : The compound's structure allows it to act as a VEGF receptor inhibitor, which is crucial in cancer treatment by inhibiting tumor angiogenesis .
- Anti-inflammatory Effects : Phthalazinones have shown potential in reducing inflammation by modulating inflammatory cytokines and pathways .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various phthalazinone derivatives using agar diffusion methods. The results indicated that the compound exhibited moderate to strong activity against several bacterial strains.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
Study 1: Antimicrobial Efficacy
In a comparative study, researchers synthesized several phthalazinone derivatives and tested their antimicrobial activity. The most promising derivative was found to have an MIC comparable to standard antibiotics like Ampicillin and Streptomycin . The study concluded that modifications on the phenyl ring significantly enhance antimicrobial potency.
Study 2: Anticancer Activity
A molecular hybridization approach was employed to design new derivatives based on the phthalazinone scaffold. One derivative showed a significant reduction in tumor growth in vivo models by inhibiting angiogenesis through VEGF pathway modulation .
Structure-Activity Relationship (SAR)
The biological activity of phthalazinones is influenced by their structural modifications. Key factors include:
- Substituents on the phenyl ring : The presence of electron-donating groups enhances activity.
- Oxadiazole moiety : This group contributes to improved binding affinity towards biological targets.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-14-7-8-17(13-15(14)2)28-23(29)19-6-4-3-5-18(19)20(26-28)22-25-21(27-30-22)16-9-11-24-12-10-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCRKXQPCYLIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














